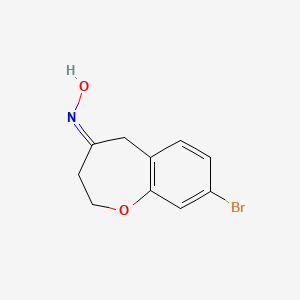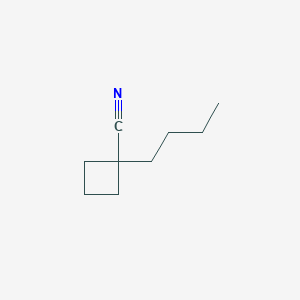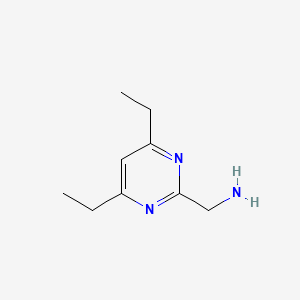
(4,6-Diethylpyrimidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Diethylpyrimidin-2-yl)methanamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound features a pyrimidine ring substituted with ethyl groups at the 4 and 6 positions and a methanamine group at the 2 position, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (4,6-Diethylpyrimidin-2-yl)methanamine typically begins with commercially available pyrimidine derivatives.
Alkylation: The pyrimidine ring is alkylated at the 4 and 6 positions using ethyl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Amination: The introduction of the methanamine group at the 2 position can be achieved through nucleophilic substitution reactions. This often involves the use of reagents like ammonia or primary amines in the presence of catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification steps like crystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (4,6-Diethylpyrimidin-2-yl)methanamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, palladium on carbon.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,6-Diethylpyrimidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural similarity to nucleic acid bases allows it to be used in the study of DNA and RNA analogs. It can serve as a probe or a precursor in the synthesis of modified nucleotides for biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs targeting various biological pathways, including those involved in cancer and infectious diseases.
Industry
Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives can act as intermediates in the synthesis of active ingredients for pesticides and drugs.
Mécanisme D'action
The mechanism by which (4,6-Diethylpyrimidin-2-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, influencing their function. The methanamine group can form hydrogen bonds or ionic interactions with biological targets, while the ethyl groups may enhance lipophilicity, aiding in membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,6-Dimethylpyrimidin-2-yl)methanamine: Similar structure but with methyl groups instead of ethyl groups.
(4,6-Diethylpyridin-2-yl)methanamine: Pyridine ring instead of pyrimidine.
(4,6-Diethylpyrimidin-2-yl)ethanamine: Ethylamine group instead of methanamine.
Uniqueness
(4,6-Diethylpyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 4 and 6 positions enhances its hydrophobicity compared to its methyl-substituted analogs, potentially affecting its biological activity and solubility.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
(4,6-diethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-3-7-5-8(4-2)12-9(6-10)11-7/h5H,3-4,6,10H2,1-2H3 |
Clé InChI |
GGZIJHVFYPHQDP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)CN)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


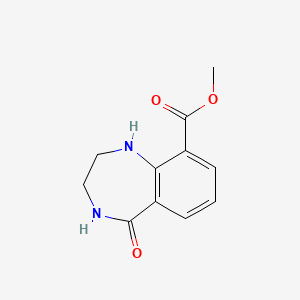



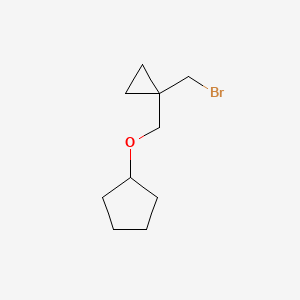

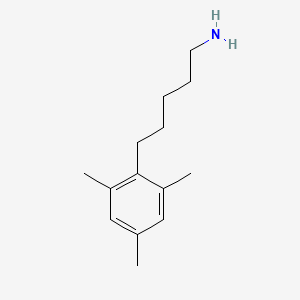
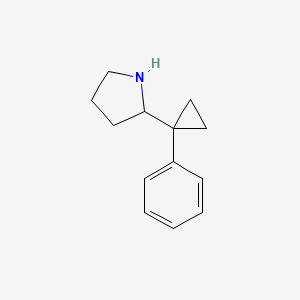
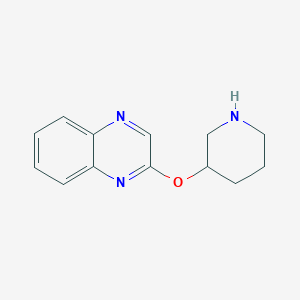
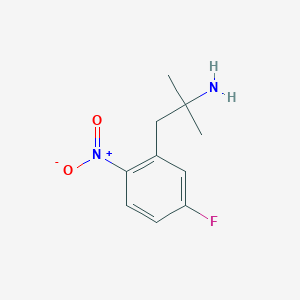
![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
